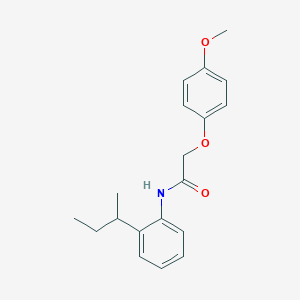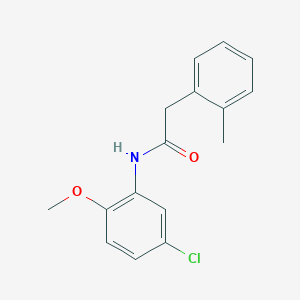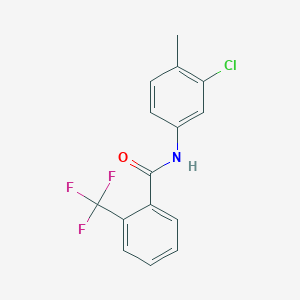
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor type 2 (CB2 receptor). CB2 receptors are primarily expressed on immune cells and are involved in the regulation of inflammation and immune responses. BML-190 has been widely used in scientific research to investigate the role of CB2 receptors in various physiological and pathological conditions.
Mécanisme D'action
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide acts as a selective antagonist of CB2 receptors, which are primarily expressed on immune cells. By blocking the activation of CB2 receptors, N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide inhibits the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and colitis. It has also been investigated as a potential therapeutic agent for the treatment of pain, cancer, and neurodegenerative diseases. N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide is a selective antagonist of CB2 receptors, which makes it a valuable tool for investigating the role of CB2 receptors in various physiological and pathological conditions. However, one limitation of N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide is that it may also have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide in scientific research. One area of interest is the potential therapeutic use of N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide for the treatment of pain, cancer, and neurodegenerative diseases. Another area of interest is the investigation of the role of CB2 receptors in the regulation of immune responses and inflammation. Additionally, the development of more selective CB2 receptor antagonists could further enhance the utility of N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide in scientific research.
Méthodes De Synthèse
The synthesis of N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide involves several steps, including the reaction of 2-sec-butylphenol with 4-methoxyphenol in the presence of a base to form 2-(4-methoxyphenoxy)-2-sec-butylphenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide.
Applications De Recherche Scientifique
N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide has been used in various scientific research studies to investigate the role of CB2 receptors in different physiological and pathological conditions. For example, N-(2-sec-butylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and colitis. It has also been investigated as a potential therapeutic agent for the treatment of pain, cancer, and neurodegenerative diseases.
Propriétés
Formule moléculaire |
C19H23NO3 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
N-(2-butan-2-ylphenyl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H23NO3/c1-4-14(2)17-7-5-6-8-18(17)20-19(21)13-23-16-11-9-15(22-3)10-12-16/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
Clé InChI |
LZBNNGGQXMXFAC-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OC |
SMILES canonique |
CCC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)
![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)

![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)


![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)





